1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 1251690-99-9
VCID: VC11975384
InChI: InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl
Molecular Formula: C23H20ClN5O
Molecular Weight: 417.9 g/mol

1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine

CAS No.: 1251690-99-9

Cat. No.: VC11975384

Molecular Formula: C23H20ClN5O

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine - 1251690-99-9

Specification

CAS No. 1251690-99-9
Molecular Formula C23H20ClN5O
Molecular Weight 417.9 g/mol
IUPAC Name [7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2
Standard InChI Key XWYNCRXIPKYGPW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is C23H20ClN5O, with a molecular weight of 417.9 g/mol. Its IUPAC name, [7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone, reflects the integration of a pyrazolo[1,5-a]pyrimidine backbone linked to a 4-chlorophenyl group at position 7 and a phenylpiperazine carboxamide at position 3 (Figure 1). The presence of the chlorophenyl moiety enhances hydrophobicity, while the piperazine ring introduces conformational flexibility, critical for target engagement.

PropertyValue
Molecular FormulaC23H20ClN5O
Molecular Weight417.9 g/mol
CAS Number1251690-99-9
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl

Figure 1. Key physicochemical properties and structural representation.

Synthesis and Optimization

While explicit synthetic protocols for this compound remain undisclosed, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often constructed by reacting enamine intermediates with aminopyrazole derivatives under reflux conditions . In one reported route, 3,4-dimethoxyacetophenone reacts with DMF-DMA to form an enamine, which undergoes cyclization with methyl 5-amino-1H-pyrazole-3-carboxylate to yield the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent coupling of the carboxylic acid intermediate with 4-phenylpiperazine using HBTU as a coupling agent could theoretically produce the target compound .

Critical parameters influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics.

  • Temperature: Cyclization steps often require reflux conditions (80–120°C) .

  • Catalysts: Peptide coupling agents (e.g., HBTU) enhance amide bond formation efficiency .

Structure-Activity Relationships (SAR)

  • Chlorophenyl substituent: Enhances target affinity through hydrophobic interactions with kinase domains (e.g., Phe229 in CFTR) .

  • Piperazine ring: Improves solubility and bioavailability; N-alkylation (e.g., methyl groups) increases metabolic stability .

  • Carboxamide linker: Facilitates hydrogen bonding with active site residues (e.g., Phe931 in CFTR) .

ModificationEffect on Potency (EC50)Solubility (PBS)
Piperidine (14c)810 nM12 µM
Piperazine (14d)270 nM8 µM
S-Methyl piperazine (16d)23 nM91 µM

Table 1. Impact of piperazine modifications on CFTR activation and solubility .

Future Research Directions

  • Toxicological profiling: Assess acute and chronic toxicity in preclinical models.

  • Formulation development: Explore nanoparticle encapsulation to enhance ocular or topical delivery.

  • Target validation: Conduct kinase profiling assays to identify primary molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator